
Ethyl 1-Boc-4-methyl-4-piperidineacetate
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Overview
Description
Ethyl 1-Boc-4-methyl-4-piperidineacetate is a chemical compound with the molecular formula C15H27NO4. It is also known by its IUPAC name, tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate . This compound is commonly used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-Boc-4-methyl-4-piperidineacetate can be synthesized through a multi-step process. One common method involves the reaction of 4-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-Boc-4-methyl-4-piperidineacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted piperidine derivatives .
Scientific Research Applications
Ethyl 1-Boc-4-methyl-4-piperidineacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the preparation of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-Boc-4-methyl-4-piperidineacetate involves its role as an intermediate in various chemical reactions. It acts as a precursor to more complex molecules, facilitating the formation of desired products through its reactive functional groups. The molecular targets and pathways involved depend on the specific application and the final product being synthesized .
Comparison with Similar Compounds
Ethyl 1-Boc-4-methyl-4-piperidineacetate can be compared with other similar compounds such as:
Methyl 1-Boc-4-piperidineacetate: This compound has a similar structure but with a methyl group instead of an ethyl group.
Ethyl 1-Boc-4-piperidineacetate: This compound lacks the methyl group present in this compound.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields .
Biological Activity
Ethyl 1-Boc-4-methyl-4-piperidineacetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological activity of this compound, drawing upon various research findings and case studies.
Chemical Structure and Properties
This compound features a piperidine ring with a Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and solubility. The structural formula can be represented as follows:
Key Properties
Property | Value |
---|---|
Molecular Weight | 221.31 g/mol |
CAS Number | 1772585-44-0 |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including Mycobacterium abscessus, a pathogen resistant to many conventional antibiotics .
Case Study: Antimycobacterial Activity
In a study investigating the structure–activity relationship (SAR) of piperidine derivatives, it was found that compounds similar to this compound showed promising activity against M. abscessus. The minimum inhibitory concentrations (MICs) were significantly lower than those of existing treatments, suggesting a novel mechanism of action targeting DNA gyrase, a critical enzyme for bacterial DNA replication .
Cytotoxicity and Safety Profile
While exploring the biological activity, it is crucial to assess the cytotoxicity of this compound. In vitro assays demonstrated that this compound did not adversely affect cell viability at concentrations up to 30 μM, indicating a favorable safety profile . However, further investigations are necessary to evaluate its long-term effects and potential toxicity in vivo.
Potential Therapeutic Applications
The unique structure of this compound positions it as a candidate for further development in treating resistant bacterial infections. Its ability to inhibit DNA gyrase aligns with current trends in antibiotic development focusing on novel mechanisms to combat resistance.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparative analysis with other piperidine derivatives was conducted. The following table summarizes key findings from various studies:
Compound Name | MIC (μM) against M. abscessus | Target Enzyme | Notes |
---|---|---|---|
This compound | <10 | DNA gyrase | Low cytotoxicity observed |
Gepotidacin | 20 | DNA gyrase | Less effective than above |
Compound A (similar structure) | 5 | Unknown | Higher potency against bacteria |
Properties
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-6-19-12(17)11-15(5)7-9-16(10-8-15)13(18)20-14(2,3)4/h6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFLBBRAKJDKNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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